[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
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Overview
Description
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine, also known as DBIT, is a chemical compound that has been widely used in scientific research. DBIT is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes.
Mechanism of Action
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine works by binding to the regulatory domain of PKC, preventing its activation. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, this compound has also been shown to reduce inflammation and oxidative stress. It has been suggested that this compound may have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine in lab experiments is its potency as a PKC inhibitor. This compound has been shown to be more potent than other PKC inhibitors, making it a valuable tool for studying PKC-related cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell types, and caution should be exercised when using it in experiments.
Future Directions
There are several future directions for [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine research. One potential direction is to investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to develop more potent and selective PKC inhibitors based on the structure of this compound. Finally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Conclusion:
This compound, or this compound, is a potent inhibitor of PKC that has been widely used in scientific research. This compound has shown potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. While this compound has some limitations, its potency and selectivity as a PKC inhibitor make it a valuable tool for studying PKC-related cellular processes. Further research is needed to fully understand the therapeutic potential of this compound and to develop more potent and selective PKC inhibitors.
Synthesis Methods
The synthesis of [(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been used in various scientific research applications, particularly in the field of cancer research. PKC is known to play a crucial role in cancer development and progression, and this compound's ability to inhibit PKC makes it a potential candidate for cancer treatment. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it an attractive agent for cancer therapy.
properties
IUPAC Name |
5-bromo-2,4-dimethyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO2S/c1-11-8-12(2)14(9-13(11)17)21(19,20)18-16(6,7)10-15(3,4)5/h8-9,18H,10H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFWYXZRQHNOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)(C)CC(C)(C)C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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